molecular formula C11H8N2O B188582 Indole-5-carbonitrile, 3-acetyl- CAS No. 17380-19-7

Indole-5-carbonitrile, 3-acetyl-

Cat. No. B188582
CAS RN: 17380-19-7
M. Wt: 184.19 g/mol
InChI Key: OZQLJNFXIPOLHE-UHFFFAOYSA-N
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Description

Indole-5-carbonitrile, also known as 5-Cyanoindole, is a chemical compound with the empirical formula C9H6N2 . It is a nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It has a molecular weight of 142.16 .


Synthesis Analysis

Indole derivatives are synthesized through various methods. They are often used as precursors for the synthesis of active molecules . Indole-3-carbonitrile, for example, is used as a synthesis reagent for the preparation of biologically active indoles . The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . This structure allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

Indole-5-carbonitrile is a powder solid that appears off-white and is odorless . It is soluble in chloroform, hexane, and methanol but insoluble in water .

Safety And Hazards

Indole-5-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future of indole-5-carbonitrile, 3-acetyl- and its derivatives looks promising in various fields.

properties

IUPAC Name

3-acetyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQLJNFXIPOLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169662
Record name Indole-5-carbonitrile, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-5-carbonitrile, 3-acetyl-

CAS RN

17380-19-7
Record name Indole-5-carbonitrile, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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